3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a pyridine ring at the 3-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pyridine-substituted alkene, followed by functional group transformations to introduce the carboxylic acid group. The reaction conditions typically involve the use of catalysts, such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-substituted ketones, while reduction can produce cyclobutane alcohols .
Scientific Research Applications
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the pyridine ring.
3-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: A positional isomer with the pyridine ring at the 2-position.
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the cyclobutane ring and the pyridine moiety provides a distinct structural framework that can be exploited in various applications .
Properties
CAS No. |
1525749-22-7 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5H2,(H,12,13) |
InChI Key |
TYRHLJWKUYMNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.